molecular formula C16H16ClNO3S B5875459 N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide

Cat. No. B5875459
M. Wt: 337.8 g/mol
InChI Key: ZAULVQNDDZWFIL-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the NBOMe family of drugs. This compound has gained popularity in recent years due to its potent hallucinogenic effects.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide is not fully understood. However, it is believed that this compound acts on the serotonin receptors in the brain, particularly the 5-HT2A receptor. Activation of this receptor is thought to be responsible for the hallucinogenic effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide produces a wide range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiratory rate. In addition, this compound produces alterations in perception, mood, and thought, including visual hallucinations, altered sense of time, and ego dissolution.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide has several advantages for lab experiments. This compound is highly potent, which allows researchers to study its effects at low doses. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide is relatively stable and easy to synthesize, which makes it a popular choice for research. However, there are also several limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide in lab experiments. This compound is highly toxic, and exposure to even small amounts can be dangerous. In addition, the effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide are highly variable and can be difficult to predict.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide. One area of interest is the potential therapeutic applications of this compound. Researchers are exploring the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide in the treatment of various mental health disorders, including depression and anxiety. Another area of interest is the development of new and more potent hallucinogenic compounds. Researchers are exploring the synthesis of new compounds that may have even greater hallucinogenic effects than N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide. Finally, researchers are also exploring the potential risks associated with the use of N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide, including its potential for addiction and long-term health effects.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide is a complex process that involves several steps. The first step is the synthesis of 2,5-dimethoxyphenethylamine, which is then chlorinated to produce 4-chloro-2,5-dimethoxyphenethylamine. This compound is then reacted with phenylthiol to produce 2-(phenylthio)-4-chloro-2,5-dimethoxyphenethylamine. Finally, this compound is acetylated to produce N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide has been used extensively in scientific research to study its effects on the central nervous system. This compound is a potent hallucinogen that produces profound alterations in perception, mood, and thought. Researchers have used N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide to study the underlying mechanisms of hallucinogenic drugs and their potential therapeutic applications.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-20-14-9-13(15(21-2)8-12(14)17)18-16(19)10-22-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAULVQNDDZWFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=CC=CC=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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